molecular formula C46H59N11O9 B10847437 c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2

c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2

Cat. No.: B10847437
M. Wt: 910.0 g/mol
InChI Key: PAILFUNFWZLMMN-BWBQVKFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2 is a cyclic lactam peptide analogue derived from γ-melanocyte-stimulating hormone (γ-MSH). It belongs to a class of melanocortin receptor (MCR) ligands designed to target specific MCR subtypes (hMC3R, hMC4R, hMC5R) for therapeutic applications, such as metabolic disorders and inflammation. Its structure features a cyclic backbone with substitutions at key positions: Nle (norleucine) at position 1, D-Nal(2') (D-2-naphthylalanine) at position 3, and Glu at positions 2 and 4. These modifications enhance receptor selectivity and stability compared to linear peptides .

Properties

Molecular Formula

C46H59N11O9

Molecular Weight

910.0 g/mol

IUPAC Name

3-[(2S,5S,8R,11S,14S,17S)-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]propanoic acid

InChI

InChI=1S/C46H59N11O9/c1-2-3-12-33-41(62)55-35(18-20-39(59)60)43(64)56-36(23-26-15-16-27-9-4-5-10-28(27)22-26)44(65)54-34(14-8-21-50-46(48)49)42(63)57-37(24-29-25-51-31-13-7-6-11-30(29)31)45(66)53-32(40(47)61)17-19-38(58)52-33/h4-7,9-11,13,15-16,22,25,32-37,51H,2-3,8,12,14,17-21,23-24H2,1H3,(H2,47,61)(H,52,58)(H,53,66)(H,54,65)(H,55,62)(H,56,64)(H,57,63)(H,59,60)(H4,48,49,50)/t32-,33-,34-,35-,36+,37-/m0/s1

InChI Key

PAILFUNFWZLMMN-BWBQVKFQSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCC(=O)O

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .

Chemical Reactions Analysis

Types of Reactions

C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2: primarily undergoes:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects by binding to the cholecystokinin-2 receptor (CCK-2R). This binding activates intracellular signaling pathways, leading to various cellular responses. The primary pathway involves the activation of G proteins, which in turn activate adenylate cyclase, increasing cAMP levels and triggering downstream effects .

Comparison with Similar Compounds

Key Findings:

Role of Position 2 Residues :

  • Substituting Glu² with Val (e.g., c[Nle-Val-D-Nal(2')-Arg-Trp-Glu]-NH2) increases hMC3R/hMC5R antagonist potency (pA2 = 8.4–8.7 vs. 4.03–6.51 for the parent compound) but reduces MC4R selectivity .
  • Arg² in c[Nle-Arg-D-Phe-Arg-Trp-Glu]-NH2 confers hMC3R agonist activity (EC50 = 1.2 nM), highlighting the critical role of charge and hydrophobicity in agonist/antagonist switching .

Impact of D-Nal(2') vs. D-Phe :

  • D-Nal(2') at position 3 enhances hMC3R/hMC5R binding over MC4R due to steric bulk, as seen in this compound .
  • D-Phe³ in c[Nle-Arg-D-Phe-Arg-Trp-Glu]-NH2 reduces MC5R affinity, favoring hMC3R agonism .

Backbone Modifications :

  • The cyclic lactam structure in this compound improves metabolic stability over linear peptides like α-MSH .
  • Adding tails (e.g., Val-Val-Gly in GXH-38B) can enhance MC1R selectivity but reduce MC3R/MC5R activity .

Selectivity and Potency Data

The table below summarizes receptor selectivity ratios for key compounds:

Compound Name Selectivity Ratio (MC3R:MC4R:MC5R) Notes
This compound 1:0.62:1.61 Balanced MC3R/MC5R antagonism
c[Nle-Val-D-Nal(2')-Arg-Trp-Glu]-NH2 1:0.07:1.03 High MC3R/MC5R potency, low MC4R cross-reactivity
GXH-38B 1:108:ND MC1R-selective antagonist

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.